tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
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Overview
Description
Preparation Methods
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate can be synthesized through multiple synthetic routes. One common method involves the reaction of di-tert-butyl dicarbonate with 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride . Another method includes the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide, followed by monohydrolysis and Curtius degradation . These methods typically yield the compound in moderate to high yields under controlled reaction conditions .
Chemical Reactions Analysis
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes . The hydroxymethyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate can be compared with similar compounds such as:
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Similar in structure but differs in the substitution pattern on the cyclopropyl ring.
tert-Butyl 1-(bromomethyl)cyclopropyl carbamate: Contains a bromomethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
tert-Butyl (1-formylcyclopropyl)carbamate: Contains a formyl group, which affects its chemical properties and reactivity.
These compounds share structural similarities but differ in their functional groups, leading to unique chemical and biological properties .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[1-[1-(hydroxymethyl)cyclopropyl]ethyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(11(7-13)5-6-11)12-9(14)15-10(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14) |
InChI Key |
QFSLBIHRHAQJNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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